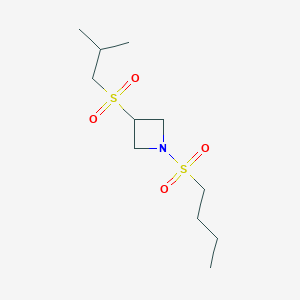
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, also known as tert-butyl 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate, is a heterocyclic compound with potential biological applications. In recent years, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has gained attention as a potential drug candidate due to its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is not fully understood, but studies have suggested that it may interact with specific biological targets through a variety of mechanisms. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes. Alternatively, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may bind to specific receptors, modulating their activity and leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have a variety of biochemical and physiological effects. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to inhibit the activity of specific enzymes involved in cellular metabolism, leading to changes in cellular energy production. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to modulate the activity of specific receptors involved in cellular signaling pathways, leading to changes in cellular behavior.
Vorteile Und Einschränkungen Für Laborexperimente
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has several advantages for lab experiments. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N is relatively easy to synthesize and can be obtained in good yields. Additionally, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been shown to have specific biological activity, making it a useful tool for studying cellular processes. However, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N also has limitations. For example, CC1=CC=NC(C(=O)OC(C)(C)C)=C1N may have off-target effects, leading to unintended consequences in cellular experiments.
Zukünftige Richtungen
There are several future directions for research on CC1=CC=NC(C(=O)OC(C)(C)C)=C1N. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the potential to interact with specific biological targets, making it a promising candidate for the treatment of various diseases. Additionally, future research may focus on elucidating the mechanism of action of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could lead to a better understanding of its potential therapeutic applications. Finally, future research may focus on developing new synthetic methods for CC1=CC=NC(C(=O)OC(C)(C)C)=C1N, which could improve its yield and purity.
Synthesemethoden
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N can be synthesized using a variety of methods. One of the most common methods involves the reaction of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N 4-aminopyrazolo[3,4-d]pyrimidine-5-carboxylate with a suitable reagent, such as acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields CC1=CC=NC(C(=O)OC(C)(C)C)=C1N in good yields.
Wissenschaftliche Forschungsanwendungen
CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has been the subject of numerous scientific studies due to its potential biological applications. One area of research involves the development of CC1=CC=NC(C(=O)OC(C)(C)C)=C1N as a potential drug candidate. Studies have shown that CC1=CC=NC(C(=O)OC(C)(C)C)=C1N has the ability to interact with specific biological targets, such as enzymes and receptors, and may have therapeutic potential for the treatment of various diseases.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-6-13-9(8(7)12)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSCWSOEUTFAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-4-methylpyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2409301.png)
![2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2409302.png)
![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)
![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)
